N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural elements include:
- Spiro[4.5]decane framework: A bicyclic system where a five-membered ring (1,4,8-triaza) is fused to a six-membered cyclohexane ring via a spiro junction.
- Substituents: A 3,4-dimethylphenyl group at position 2, contributing aromatic bulk and hydrophobicity. A cyclohexyl carboxamide at position 8, providing steric bulk and modulating solubility.
While direct biological data for this compound is unavailable, analogous triazaspiro derivatives are explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and CNS targeting due to their conformational rigidity and diverse substituent compatibility .
Properties
IUPAC Name |
N-cyclohexyl-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-16-9-10-18(15-17(16)2)20-21(29-3)26-23(25-20)11-13-27(14-12-23)22(28)24-19-7-5-4-6-8-19/h9-10,15,19H,4-8,11-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEQAXKJAXUKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4CCCCC4)N=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS Number: 894887-17-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 412.6 g/mol. The compound features a complex spiro structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4OS |
| Molecular Weight | 412.6 g/mol |
| CAS Number | 894887-17-3 |
Anticancer Potential
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar scaffolds have demonstrated selective cytotoxicity against various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study: Structure-Activity Relationship (SAR)
A study evaluating the SAR of related compounds found that modifications in the side chains significantly affected their anticancer activity. The introduction of methylthio groups was linked to enhanced selectivity against tumor cells while minimizing toxicity to normal cells. This suggests that this compound may exhibit similar properties.
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells while exerting cytotoxic effects on cancer cells.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity for compounds similar to this compound. Preliminary studies indicate effectiveness against various bacterial strains and fungi.
Research Findings
A recent investigation into the antimicrobial properties of structurally related compounds demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The results highlighted the potential for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,4,8-triazaspiro[4.5]decane core but differ in substituents, leading to variations in properties and bioactivity:
*Calculated using ChemDraw. †Estimated via SwissADME. ‡Data inferred from structural trends.
Key Observations
The cyclohexylcarboxamide in the target compound balances steric bulk and solubility compared to aromatic carboxamides (e.g., 2-methylphenyl in ).
Bioactivity Trends :
- Halogenated substituents (e.g., 4-chlorophenyl in ) are associated with improved target binding in kinase inhibitors due to hydrophobic and halogen-bonding interactions.
- Spiro-oxo/thia variants (e.g., ) exhibit antimicrobial properties, suggesting the core’s versatility in diverse therapeutic contexts.
Synthetic Accessibility :
- The methylthio group in the target compound may offer synthetic advantages over ethylthio or chloro substituents, as shorter alkyl chains are typically easier to introduce .
Methodological Considerations in Similarity Analysis
As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., fingerprints, pharmacophore models). For the target compound:
- Tanimoto Coefficient Analysis : High similarity (>0.85) with and due to shared spiro cores, but divergences in substituent electronic profiles.
- Biological Relevance: Minor structural changes (e.g., cyclohexyl vs. phenylcarboxamide) can drastically alter selectivity, as seen in spirooxindole kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
